Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
CAS No.: 1159978-86-5
Cat. No.: VC2891090
Molecular Formula: C13H9BrF3NO3
Molecular Weight: 364.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159978-86-5 |
|---|---|
| Molecular Formula | C13H9BrF3NO3 |
| Molecular Weight | 364.11 g/mol |
| IUPAC Name | ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H9BrF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3 |
| Standard InChI Key | JDFRJWNBUNDLMR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C(F)(F)F |
Introduction
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole class, a type of heterocyclic compound known for its diverse biological activities. This compound features a bromophenyl group and a trifluoromethyl substituent, which contribute to its chemical reactivity and biological activity. It is often studied in medicinal chemistry for its potential pharmaceutical applications.
Synthesis
The synthesis of Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves multi-step organic reactions. Techniques such as microwave irradiation have been explored to enhance reaction efficiency and yield. The specific conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing the synthesis process.
Biological Activity and Potential Applications
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate exhibits potential biological activity due to its structural features. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and binding affinity, which may lead to inhibition of specific biochemical pathways. This compound is studied for its potential applications in medicinal chemistry, though specific biological targets or therapeutic uses are not widely documented in the available literature.
Comparison with Similar Compounds
Other isoxazole derivatives, such as Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate, have been studied for their biological activities. Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol . The absence of the trifluoromethyl group in this compound may affect its lipophilicity and biological activity compared to Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | C13H9BrF3NO3 | Approximately 373.12 | Bromophenyl, trifluoromethyl |
| Ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate | C12H10BrNO3 | 296.12 | Bromophenyl |
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